N-(4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a pyridazinone core
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the fluorobenzyl and methoxyphenyl groups. Common reagents used in these reactions include fluorobenzyl bromide, methoxyphenyl hydrazine, and acetic anhydride. The reaction conditions usually involve heating under reflux and the use of solvents such as ethanol or dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the acetamide group, forming corresponding carboxylic acids or amines.
Scientific Research Applications
N-(4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other pyridazinone derivatives, such as:
N-(4-chlorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
N-(4-methylbenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
N-(4-nitrobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a nitrobenzyl group instead of a fluorobenzyl group.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H18FN3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H18FN3O3/c1-27-18-5-3-2-4-16(18)17-10-11-20(26)24(23-17)13-19(25)22-12-14-6-8-15(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25) |
InChI Key |
DCQVSFVEDBTLLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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